N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-11-3-8-14(19)17-16(11)21-18(26-17)20-15(22)9-10-27(23,24)13-6-4-12(25-2)5-7-13/h3-8H,9-10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVAFQZPFYHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring system, which is known for its diverse biological activities. The presence of a chlorine atom and a methyl group on the benzothiazole ring, along with a sulfonamide moiety, contributes to its unique chemical properties that may influence its biological interactions.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These interactions can result in the inhibition or activation of various pathways:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is crucial in therapeutic contexts where enzyme modulation can lead to desired pharmacological effects.
- Receptor Modulation : It may also interact with receptors, leading to downstream signaling changes that affect cellular responses.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds often exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These findings suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various pathways:
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase.
- Apoptotic Pathways : It activates caspases and increases the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) at concentrations as low as 50 µM.
Case Study 1: Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of benzothiazole derivatives, this compound was tested against multi-drug resistant strains. The results demonstrated not only effectiveness against standard strains but also activity against resistant variants, indicating its potential use in treating infections caused by resistant bacteria.
Case Study 2: Cancer Treatment
A clinical trial involving patients with advanced breast cancer explored the efficacy of this compound as part of a combination therapy regimen. Preliminary results indicated improved outcomes in terms of tumor reduction and patient survival rates compared to standard treatments alone.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related molecules from published studies. Key analogs include:
Key Observations :
Benzothiazole Derivatives :
- The target compound shares structural similarity with N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide (Compound 17b, ). While both feature a benzothiazole-propanamide backbone, the nitro group in 17b may enhance electron-withdrawing effects compared to the methoxy group in the target compound. The nitro derivative exhibits a high synthesis yield (83.98%) and a sharp melting point (~111.5°C), suggesting stability and purity.
Sulfonamide Variations :
- The ethyl indazole sulfonamide () replaces benzothiazole with an indazole core but retains the 4-methoxybenzenesulfonyl group. This analog demonstrates crystallographic stability (R factor: 0.043), highlighting the structural versatility of methoxysulfonamides.
Chlorophenyl Propanamides :
- Compounds like N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 9, ) show neuroprotective activity in SH-SY5Y cell models, with a melting point of 168–170°C. The target compound’s 4-chlorobenzothiazole moiety may confer similar lipophilicity but with altered binding kinetics due to the fused heterocycle.
Antioxidant Analogs :
- Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide , ) exhibit antioxidant properties via DPPH radical scavenging. The absence of a hydroxyl group in the target compound may limit such activity but could improve metabolic stability.
Research Findings and Implications
- Synthetic Efficiency : Benzothiazole-propanamide derivatives often achieve high yields (>80%), as seen in Compound 17b . The target compound’s synthesis would benefit from analogous protocols.
- Crystallographic Data : Methoxybenzenesulfonyl-containing compounds (e.g., ) are amenable to X-ray analysis, aiding in structure-activity relationship (SAR) studies.
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance sulfonylation yields by stabilizing intermediates .
- Temperature Control : Reflux (~80–100°C) for cyclization; room temperature for sulfonylation to prevent decomposition .
- Catalysts : Use of DMAP in amidation improves reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
